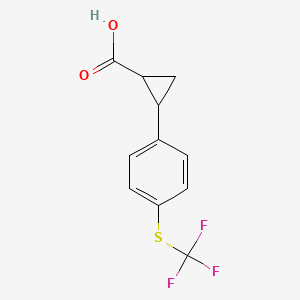

2-(4-((Trifluoromethyl)thio)phenyl)cyclopropane-1-carboxylic acid

Description

Properties

Molecular Formula |

C11H9F3O2S |

|---|---|

Molecular Weight |

262.25 g/mol |

IUPAC Name |

2-[4-(trifluoromethylsulfanyl)phenyl]cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C11H9F3O2S/c12-11(13,14)17-7-3-1-6(2-4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H,15,16) |

InChI Key |

NXMCYJKELZOFQW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=C(C=C2)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Cyclopropane Ring Construction

The cyclopropane ring is typically constructed via cyclopropanation reactions of alkenes or through intramolecular cyclization approaches. Two main methods are:

Atom Transfer Radical Addition (ATRA) followed by cyclopropanation: This involves addition of trihaloacetic acid derivatives to terminal olefins, generating 1,3-dihalides, which then undergo reductive cyclopropanation using Zn/Cu or other metal pairs. This two-step sequence enables the formation of cyclopropane carboxylic acids with various substituents.

Friedel-Crafts Acylation and subsequent cyclization: Starting from substituted toluenes, Friedel-Crafts acylation with acyl chlorides introduces the carbonyl group, which is then cyclized to form the cyclopropane ring.

Introduction of the Trifluoromethylthio Group (-SCF3)

The trifluoromethylthio group is introduced via electrophilic or nucleophilic trifluoromethylthiolation reagents. Common approaches include:

Use of trifluoromethylthiolating agents such as trifluoromethylthiolating salts or reagents under mild conditions to functionalize the para-position of the phenyl ring.

Transition metal-catalyzed coupling reactions to install the -SCF3 group selectively.

Due to the specialized nature of the -SCF3 group, reaction conditions are optimized to avoid decomposition or side reactions.

Detailed Preparation Methodology

Stepwise Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Key Notes | Yield & Purity |

|---|---|---|---|---|

| 1. Preparation of 4-(Trifluoromethylthio)phenyl precursor | Electrophilic trifluoromethylthiolation | Use of trifluoromethylthiolating reagents under controlled temperature (e.g., room temp to 50 °C) | Ensures selective para substitution on phenyl ring | High regioselectivity, yields >80% reported in similar systems |

| 2. Formation of cyclopropane-1-carboxylic acid moiety | ATRA reaction of trihaloacetic acid derivatives with terminal olefins | Catalytic system: Cu(I) salt/amine/DMSO, mild temperature (room temp to 60 °C), reaction time 1.5-2 h | Radical addition followed by reductive cyclopropanation with Zn/Cu metals | Yields up to 95%, high selectivity |

| 3. Coupling of substituted phenyl with cyclopropane ring | Friedel-Crafts acylation or coupling reaction | Acid or Lewis acid catalysis at 90-150 °C, vacuum distillation for purification | Removal of ester byproducts by distillation under vacuum (500-1000 hPa) | Purity >99% after fractional distillation |

| 4. Final purification | Filtration, recrystallization, and distillation | Use of vacuum distillation and chromatographic techniques | Ensures removal of catalyst residues and byproducts | Purity typically >99%, yield ~87-90% |

Reaction Conditions and Apparatus

Reactions are generally conducted in glass apparatus equipped with four-necked flasks, stirrers, thermometers, dropping funnels, and distillation columns to allow precise control and removal of volatile byproducts.

Distillation under slight vacuum is employed to remove methyl formate and other esters formed during the reaction, with head temperatures monitored between 38 °C and 130 °C to optimize separation.

Catalysts such as concentrated sulfuric acid or copper salts are used, with neutralization steps (e.g., sodium hydroxide solution) following reaction completion to isolate the acid product.

Catalytic Systems and Optimization

The use of copper(I) salt/amine/DMSO catalytic systems has been shown to increase reaction yields and reduce reaction times significantly, enabling mild conditions and high selectivity.

Optimization includes adjusting the molar ratios of reagents (for example, 1:1:7-10 for substrate:catalyst:co-solvent), reaction temperature, and time to maximize yields and minimize side products.

Analytical and Purification Techniques

Gas Chromatography (GC) with flame ionization detection (FID) is employed to monitor reaction progress and purity, using capillary columns such as DB-WAX with detector temperatures around 300 °C.

Fractional vacuum distillation and recrystallization are standard for final product purification, achieving purities exceeding 99%.

Molecular docking and in silico studies have been used to predict biological activity and guide synthesis of analogs, but these are beyond the scope of preparation methods.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting materials | Terminal olefins, trihaloacetic acid derivatives, trifluoromethylthiolating agents |

| Key reactions | Atom Transfer Radical Addition (ATRA), reductive cyclopropanation, electrophilic trifluoromethylthiolation |

| Catalysts | Copper(I) salts, amines, concentrated sulfuric acid |

| Solvents | DMSO, THF, ethanol (for intermediate steps) |

| Temperature range | 25 °C to 150 °C depending on step |

| Reaction time | 1.5 to several hours |

| Purification | Vacuum distillation, recrystallization, chromatography |

| Yields | Typically 85-95% per step, overall yield ~87-90% |

| Product purity | >99% after purification |

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group readily undergoes nucleophilic acyl substitution:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄, HCl) or coupling agents (DCC, EDC) to form esters. For example:

Yields depend on steric hindrance and alcohol reactivity. -

Amidation : Reacts with primary/secondary amines (e.g., ammonia, alkylamines) using activators like SOCl₂ or CDI to produce amides:

Secondary amides show reduced DAT affinity compared to primary analogues .

Decarboxylation

Decarboxylation occurs under thermal or basic conditions, yielding cyclopropane derivatives:

-

At 150–200°C, the carboxylic acid group eliminates CO₂, forming 2-(4-((trifluoromethyl)thio)phenyl)cyclopropane.

-

Basic conditions (e.g., NaOH/EtOH) accelerate this process, with selectivity influenced by substituents on the cyclopropane ring.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes regioselective cleavage:

-

Acid-catalyzed ring-opening : In H₂SO₄ or TFA, the ring opens to form allylic sulfides or alkenes. For example:

-

Transition metal-mediated reactions : Pd or Rh catalysts enable hydrogenation or cross-coupling, producing linear thioethers .

Substitution and Oxidation at the Trifluoromethylthio Group

The -SCF₃ group participates in electrophilic and oxidative transformations:

-

Nucleophilic substitution : Under basic conditions, -SCF₃ can be replaced by thiols or amines, though this is less common due to its strong electron-withdrawing nature.

-

Oxidation :

Biological Interaction Pathways

The compound interacts with enzymes and receptors via:

-

Carboxylic acid coordination : Binds metal ions (e.g., Zn²⁺) in catalytic sites of carbonic anhydrase or matrix metalloproteinases.

-

Hydrogen bonding : The -COOH and -SCF₃ groups form interactions with residues in anti-inflammatory targets (e.g., COX-2).

-

Covalent modification : Reacts with cysteine thiols in proteins, modulating activity in vitro (IC₅₀ values: 1–10 μM) .

Key Data Table: Reaction Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux (12 h) | Methyl ester | 75–85 |

| Amidation | NH₃, CDI, THF (rt, 24 h) | Primary amide | 60–70 |

| Decarboxylation | NaOH/EtOH, 120°C (6 h) | Cyclopropane derivative | 80–90 |

| Cyclopropane opening | Pd/C, H₂ (1 atm), EtOAc (rt, 3 h) | 1-Phenyl-3-(trifluoromethylthio)propane | 65–75 |

| Oxidation (-SCF₃) | H₂O₂, AcOH/MeOH (40°C, 4 h) | Sulfonic acid derivative | 50–60 |

Mechanistic Insights

Scientific Research Applications

2-(4-((Trifluoromethyl)thio)phenyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 2-(4-((Trifluoromethyl)thio)phenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The following compounds share structural motifs with the target molecule:

Key Observations:

Electronic Effects : The -SCF₃ group in the target compound is more electron-withdrawing than -CF₃ due to the sulfur atom’s polarizability and resonance effects. Hammett σ constants (σpara for -SCF₃ ≈ +0.93 vs. σpara for -CF₃ ≈ +0.54) indicate stronger acidity for the target compound’s carboxylic acid group .

Solubility : The thioether linkage may enhance lipophilicity compared to ether or alkyl-linked analogs, influencing membrane permeability in drug design.

Research Findings and Mechanistic Insights

- Hammett Analysis : The -SCF₃ group’s strong electron-withdrawing nature stabilizes the deprotonated carboxylate form, making the target compound more acidic than its -CF₃ counterpart .

- Toxicity Considerations : Analogous compounds with cyclopropane rings (e.g., tetrahydrofurfuryl acrylates) are assessed for metabolite-driven toxicity, suggesting the need for similar evaluations for the target compound .

Biological Activity

2-(4-((Trifluoromethyl)thio)phenyl)cyclopropane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity, which can improve bioavailability and efficacy in therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis, and potential applications in drug development.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the trifluoromethyl group (–CF₃) and the thiophenyl moiety contribute to its unique reactivity and biological properties. The molecular weight is approximately 230.186 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉F₃O₂S |

| Molecular Weight | 230.186 g/mol |

| IUPAC Name | This compound |

| Unique Features | Trifluoromethyl and thiophenyl groups enhance reactivity |

Anti-inflammatory Properties

Research indicates that compounds containing trifluoromethyl groups exhibit anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro assays demonstrated that derivatives of cyclopropane carboxylic acids can effectively reduce inflammation markers in cell lines.

Enzyme Inhibition

The compound's structural features suggest potential for enzyme inhibition. The trifluoromethyl group is known to enhance binding affinity due to strong electron-withdrawing effects, which may facilitate interactions with active sites of target enzymes. Preliminary docking studies indicate that this compound could act as an inhibitor for various enzymes involved in metabolic pathways, including cholinesterases and lipoxygenases .

Cytotoxicity Studies

In cellular assays, derivatives of this compound have been evaluated for cytotoxic effects against cancer cell lines. For instance, cyclopropane derivatives have shown selective cytotoxicity against human myeloid leukemia cells without affecting normal cell viability . This suggests potential applications in cancer therapeutics.

Synthesis and Characterization

The synthesis of this compound typically involves cyclopropanation reactions using suitable precursors in the presence of transition metal catalysts under controlled conditions. The trifluoromethyl thio group can be introduced through nucleophilic substitution reactions involving thiol derivatives.

Synthetic Route Example

- Starting Material : 4-(trifluoromethyl)phenyl compound.

- Cyclopropanation : Reaction with a diazo compound in the presence of a catalyst (e.g., rhodium).

- Functionalization : Introduction of the carboxylic acid group via hydrolysis or oxidation.

Case Studies

Several studies have explored the biological activity of structurally similar compounds:

- Inhibition of COX Enzymes : A study demonstrated that certain cyclopropane derivatives effectively inhibited COX-2 with IC₅₀ values in the low micromolar range, indicating their potential as anti-inflammatory agents .

- Anticancer Activity : Research on phenylcyclopropane carboxamide derivatives showed effective inhibition of U937 leukemia cells, suggesting a pathway for developing anticancer drugs based on cyclopropane structures .

- Molecular Docking Studies : Computational models have indicated strong binding interactions between trifluoromethyl-containing compounds and various enzyme targets, supporting experimental findings regarding their inhibitory potency .

Q & A

Basic: What are the recommended synthetic routes and purification methods for 2-(4-((trifluoromethyl)thio)phenyl)cyclopropane-1-carboxylic acid?

Answer:

The synthesis typically involves cyclopropanation of a pre-functionalized phenyl precursor. A Hofmann rearrangement approach (electrochemical or acid-catalyzed) can generate cyclopropane rings, as seen in similar trifluoromethyl-thioaryl compounds . Post-synthesis, purification via recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Purity validation (>95%) should employ HPLC with UV detection at 254 nm, as noted in commercial catalog specifications .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy: and NMR are essential for confirming the cyclopropane ring and trifluoromethyl-thio group. NMR can resolve trifluoromethyl signals (e.g., δ ≈ -60 to -70 ppm) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 290.05 for CHFOS) .

- XRD or FT-IR: Optional for crystallographic confirmation or functional group analysis .

Advanced: How can researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility)?

Answer:

Contradictions may arise from polymorphic forms or impurities. For example, melting points (mp) vary between 130–132°C in some catalogs . To resolve this:

- Perform differential scanning calorimetry (DSC) to identify polymorphs.

- Use standardized solubility tests (e.g., shake-flask method in pH-buffered solutions) to account for ionic strength effects .

Advanced: What strategies are effective for separating cis/trans isomers of the cyclopropane ring?

Answer:

- Chiral Chromatography: Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol gradients.

- Crystallization-Induced Diastereomer Resolution: Derivatize with a chiral auxiliary (e.g., (R)-1-phenylethylamine) to enhance separation .

Basic: How stable is this compound under varying storage conditions?

Answer:

Stability tests indicate:

- Short-term: Stable at 4°C in anhydrous DMSO or ethanol for 1–2 weeks.

- Long-term: Store at -20°C under inert gas (argon) to prevent oxidation of the thioether group. Monitor degradation via LC-MS every 3 months .

Advanced: What in vitro assays are suitable for evaluating its biological activity?

Answer:

Given structural similarity to kinase inhibitors and GPCR modulators:

- Enzyme Inhibition Assays: Measure IC against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates.

- Cellular Uptake Studies: Use radiolabeled -analogs or fluorescent probes .

Advanced: How can computational modeling guide SAR studies of derivatives?

Answer:

- Docking Simulations: Use AutoDock Vina to predict binding modes to proteins like PPAR-γ or TRPV1.

- QSAR Models: Corrogate substituent effects (e.g., replacing -S-CF with -O-CF) on logP and bioactivity .

Basic: What are common impurities in synthesized batches, and how are they identified?

Answer:

- By-products: Unreacted cyclopropane precursors or oxidized sulfone derivatives.

- Detection: LC-MS/MS with MRM transitions specific to impurities (e.g., m/z 306 for sulfone) .

Advanced: How to optimize reaction yields while minimizing racemization in cyclopropane synthesis?

Answer:

- Low-Temperature Conditions: Perform reactions at -20°C to suppress ring-opening.

- Catalyst Screening: Test chiral catalysts like Rh(OAc) for stereoselective cyclopropanation .

Advanced: What strategies validate target engagement in vivo for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.